molecular formula C14H16N2O2 B2801380 2-[2-(Benzyloxy)ethoxy]pyridin-3-amine CAS No. 1820665-93-7

2-[2-(Benzyloxy)ethoxy]pyridin-3-amine

Cat. No.: B2801380
CAS No.: 1820665-93-7
M. Wt: 244.294
InChI Key: AAAGJUOZFOOKQM-UHFFFAOYSA-N
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Description

“2-[2-(Benzyloxy)ethoxy]pyridin-3-amine” is a chemical compound with the molecular formula C14H16N2O2. It belongs to the class of organic compounds known as aminopyridines and derivatives . These are organic heterocyclic compounds containing an amino group attached to a pyridine ring .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with an amino group and a benzyloxyethoxy group attached to it . The molecular weight of this compound is 244.294.

Scientific Research Applications

Synthesis and Characterization of Schiff Bases

Schiff bases derived from 2-aminopyridine, including compounds structurally related to 2-[2-(Benzyloxy)ethoxy]pyridin-3-amine, have been synthesized and characterized, showcasing their potential in inhibiting the growth of bacteria like S. aureus and E. coli. The electronic spectra and inhibitory study of these Schiff bases suggest their utility in antimicrobial applications (Dueke-Eze, C. U. Fasina, Idika, 2011).

Antimicrobial Activity

The antimicrobial potential of various pyridine derivatives has been explored, indicating that 2-aminopyridine-based compounds exhibit variable and modest activity against bacteria and fungi. This research underscores the role of such compounds in developing new antimicrobial agents (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).

Study on Tautomerism and Hydrogen Bonding

Research has also focused on the intramolecular hydrogen bonding and tautomerism in Schiff bases related to this compound. These studies provide insights into the chemical behavior and structural properties of Schiff bases, contributing to our understanding of their potential applications in various fields (H. Nazır, M. Yıldız, H. Yılmaz, Muhammad Mohsin Tahir, D. Ülkü, 2000).

Applications in Organic Synthesis

The use of related compounds in organic synthesis, such as the construction of a novel library of amino-substituted 2-pyridones through a palladium-catalyzed amination reaction, demonstrates the versatility of these compounds in synthesizing biologically active molecules. This approach highlights the significance of such compounds in facilitating efficient synthetic pathways (Y. H. Kim, Y. Kim, Sung-Youn Chang, B. Kim, J. Heo, 2007).

Properties

IUPAC Name

2-(2-phenylmethoxyethoxy)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c15-13-7-4-8-16-14(13)18-10-9-17-11-12-5-2-1-3-6-12/h1-8H,9-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAAGJUOZFOOKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOC2=C(C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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